molecular formula C18H21Cl3N2O3 B5571095 3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate

Cat. No.: B5571095
M. Wt: 419.7 g/mol
InChI Key: MSUOLNKAMHPFRH-UHFFFAOYSA-N
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Description

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a dichloroethenyl group, a dimethylcyclopropane ring, and a chlorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate typically involves multiple steps. One common route starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions .

The acid chloride is subsequently reacted with 3-aminopropyl N-(4-chlorophenyl)carbamate in the presence of a base such as triethylamine or pyridine to yield the final product . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate lies in its combination of a dichloroethenyl group, a dimethylcyclopropane ring, and a chlorophenyl carbamate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl3N2O3/c1-18(2)13(10-14(20)21)15(18)16(24)22-8-3-9-26-17(25)23-12-6-4-11(19)5-7-12/h4-7,10,13,15H,3,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUOLNKAMHPFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NCCCOC(=O)NC2=CC=C(C=C2)Cl)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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